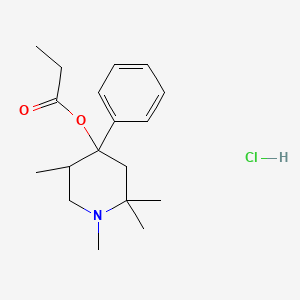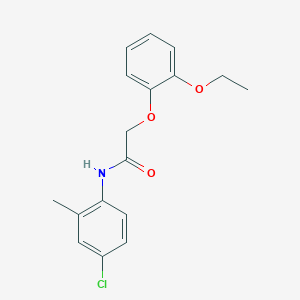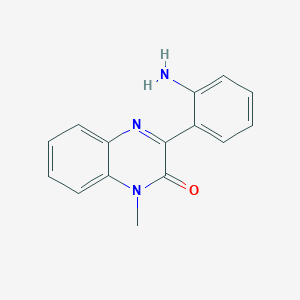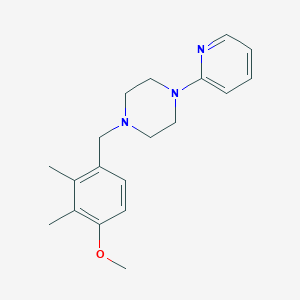
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride, also known as TMP or TMPH, is a chemical compound that belongs to the class of piperidine derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride is based on its ability to scavenge free radicals and prevent oxidative damage. It is a potent antioxidant that can neutralize ROS and protect cells and tissues from oxidative stress. 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has also been shown to modulate various signaling pathways and gene expression, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. It can protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has also been shown to have neuroprotective effects, enhance cognitive function, and improve cardiovascular function.
Advantages and Limitations for Lab Experiments
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has several advantages for lab experiments, including its high solubility in water and organic solvents, stability, and low toxicity. However, it also has some limitations, such as its relatively high cost and limited availability. Moreover, the effects of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride may vary depending on the experimental conditions and the cell or tissue type used.
Future Directions
There are several future directions for the research on 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride. One potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its effects on the immune system and its potential applications in the treatment of autoimmune diseases. Moreover, the development of new derivatives and analogs of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride may lead to the discovery of more potent and selective antioxidant and radical scavenging agents.
Synthesis Methods
The synthesis method of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride involves the reaction of 4-phenyl-4-piperidinol with 2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO) and propanoic anhydride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride. This method is relatively simple and efficient, and the yield of the product is high.
Scientific Research Applications
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride is widely used in scientific research as a radical scavenger and antioxidant. It has been shown to protect cells and tissues from oxidative stress and damage caused by reactive oxygen species (ROS). 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has also been investigated for its potential applications in the treatment of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
properties
IUPAC Name |
(1,2,2,5-tetramethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-6-16(20)21-18(15-10-8-7-9-11-15)13-17(3,4)19(5)12-14(18)2;/h7-11,14H,6,12-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKRXERHLBCKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CC(N(CC1C)C)(C)C)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,2,5-Tetramethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B5650686.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5650692.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl}methyl)cyclopent-3-ene-1-carboxamide](/img/structure/B5650694.png)
![N-cyclopropyl-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5650696.png)
![2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-fluoropyridine](/img/structure/B5650698.png)

![7-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5650707.png)
![8-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5650726.png)
![1-(cyclopropylcarbonyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5650727.png)
![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5650742.png)
![5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5650754.png)


![2-(2,5-dioxoimidazolidin-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5650774.png)